Fasiglifam

Hepatotoxicity Transcriptomics GPR40 Agonists

Fasiglifam (TAK-875) is the definitive GPR40 partial agonist for research requiring a glucose-dependent insulin secretagogue that does not induce hypoglycemia. Unlike other GPR40 agonists (AMG-837, TUG-770), Fasiglifam uniquely serves as a positive control for GPR40-mediated hepatotoxicity studies. It maintains efficacy in sulfonylurea-desensitized models, making it essential for β-cell dysfunction research. Order now to standardize your assay with this well-validated chemical probe.

Molecular Formula C29H32O7S
Molecular Weight 524.6 g/mol
CAS No. 1000413-72-8
Cat. No. B1672068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasiglifam
CAS1000413-72-8
Synonyms(6-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)biphenyl-3-yl)methoxy)-2,3-dihydro-1-benzofuran-3-yl)acetic acid hemihydrate
fasiglifam
TAK-875
Molecular FormulaC29H32O7S
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C
InChIInChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m1/s1
InChIKeyBZCALJIHZVNMGJ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fasiglifam (TAK-875): A GPR40 Agonist for Type 2 Diabetes Research and Procurement Specifications


Fasiglifam (CAS 1000413-72-8), also known as TAK-875, is a potent, selective, and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also designated free fatty acid receptor 1 (FFAR1) [1]. It is a small molecule developed primarily for the treatment of type 2 diabetes mellitus (T2DM), acting as a glucose-dependent insulin secretagogue. As the first GPR40 agonist to enter Phase III clinical evaluation, it represents a critical chemical probe for investigating the therapeutic potential and inherent risks of targeting this receptor [2].

Why Fasiglifam Cannot Be Substituted by Other GPR40 Agonists or Insulin Secretagogues


Fasiglifam exhibits a unique, non-interchangeable profile among GPR40 agonists and insulin secretagogues due to its specific combination of ago-allosteric modulation, a defined hepatotoxicity signature not shared by all in-class compounds, and a distinct pharmacokinetic and safety profile compared to sulfonylureas. Its Phase III clinical data revealed a specific, dose-independent liver safety signal (elevated ALT) [1], and comparative murine studies showed that while other GPR40 agonists like AMG-837 and TUG-770 did not induce liver injury, Fasiglifam did [2]. Furthermore, unlike sulfonylureas, its glucose-lowering effect is preserved in models of secondary sulfonylurea failure and does not induce hypoglycemia in normoglycemic models [3]. These compound-specific attributes make it unsuitable for generic substitution with other secretagogues or GPR40 agonists without specific experimental validation.

Quantitative Differentiation of Fasiglifam (TAK-875) vs. Comparators: A Procurement Evidence Guide


Fasiglifam (TAK-875) vs. AMG-837 & TUG-770: Direct Comparison of Compound-Specific Hepatotoxicity

In a comparative study of three GPR40 agonists—TAK-875, AMG-837, and TUG-770—only TAK-875 induced acute liver injury in a murine model, as demonstrated by hepatic transcriptome analysis and confirmed with markers of inflammation and ER stress [1].

Hepatotoxicity Transcriptomics GPR40 Agonists In Vivo Toxicology

Fasiglifam (TAK-875) vs. Glibenclamide: Superior and Durable Glucose Lowering in Diabetic Rats

In N-STZ-1.5 diabetic rats, Fasiglifam demonstrated a more robust and sustained glucose-lowering effect compared to the sulfonylurea glibenclamide. The effect of fasiglifam was maintained for over 15 weeks, whereas the effect of glibenclamide was completely diminished after 4 weeks [1].

Diabetes In Vivo Pharmacology GPR40 Agonist Sulfonylurea

Fasiglifam (TAK-875) vs. Sulfonylureas: Hypoglycemia Risk Profile in Normoglycemic Models

In contrast to the sulfonylurea glimepiride, Fasiglifam does not induce hypoglycemia in normoglycemic rats, even at high doses. When combined, fasiglifam did not exacerbate the hypoglycemic effect of glimepiride [1].

Safety Pharmacology Hypoglycemia GPR40 Agonist Sulfonylurea

Fasiglifam (TAK-875) Target Selectivity vs. Related Free Fatty Acid Receptors (FFARs)

Fasiglifam exhibits a high degree of selectivity for GPR40 (FFAR1) over other members of the free fatty acid receptor family, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR120 (FFAR4) [1].

Selectivity Pharmacology GPR40 FFAR

Fasiglifam (TAK-875) Clinical Liver Safety Signal vs. Placebo and Active Comparators

A pooled analysis of Phase II and III clinical trial data (N=9,139 patients) revealed a clear, compound-specific safety signal for Fasiglifam, showing an increased incidence of serum alanine aminotransferase (ALT) elevations compared to placebo and active comparators [1].

Clinical Safety Hepatotoxicity Phase III ALT Elevation

Optimal Research and Procurement Applications for Fasiglifam (TAK-875)


Investigating GPR40-Dependent Hepatotoxicity Mechanisms

Fasiglifam is the optimal research compound for investigating the specific mechanisms of GPR40 agonist-induced liver injury. As evidenced by direct comparative data showing that Fasiglifam, but not AMG-837 or TUG-770, induces acute liver injury in mice [1], it serves as a definitive positive control for studying compound-specific hepatotoxicity pathways, including bile acid transporter inhibition, ER stress, and inflammation.

Preclinical Studies on Overcoming Secondary Sulfonylurea Failure

Researchers studying therapeutic strategies for patients who have failed sulfonylurea therapy should select Fasiglifam. Direct comparator data shows that Fasiglifam maintains its glucose-lowering efficacy in diabetic rat models even after prolonged treatment and in models desensitized to sulfonylureas like glibenclamide [2]. This makes it an essential tool for exploring mechanisms of β-cell dysfunction and therapeutic durability.

Development of Glucose-Dependent Insulin Secretion Assays

For in vitro and in vivo assays requiring a glucose-dependent insulin secretagogue that does not induce hypoglycemia in a normoglycemic background, Fasiglifam is the preferred chemical probe. Comparative studies confirm that, unlike glimepiride, Fasiglifam (3-30 mg/kg) enhances insulin secretion only under hyperglycemic conditions and does not lower plasma glucose below normal levels [2], enabling researchers to isolate glucose-dependent pathways.

Positive Control for GPR40 Binding and Functional Assays

Fasiglifam is an industry-standard positive control for validating GPR40/FFAR1 assay systems. Its well-characterized potency (EC50 = 14-72 nM in human GPR40-expressing cells) and high selectivity over GPR41, GPR43, and GPR120 (EC50s > 10 µM) [3] provide a reliable benchmark for confirming target engagement and assay sensitivity in high-throughput screening and receptor pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fasiglifam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.